7-Bromo-3-nitro-1H-indole
Description
Significance within Indole (B1671886) Chemistry and Heterocyclic Systems
The indole ring is a cornerstone of heterocyclic chemistry, forming the core of the essential amino acid tryptophan and a multitude of alkaloids with diverse biological activities. rsc.org Consequently, the synthesis and functionalization of substituted indoles are of paramount importance. 7-Bromo-3-nitro-1H-indole holds particular significance due to the strategic placement of its substituents.
The C-3 position of the indole nucleus is the most electron-rich and typically the most reactive site for electrophilic substitution. nih.gov The introduction of a nitro group at this position, as seen in 7-Bromo-3-nitro-1H-indole, significantly modulates the electronic properties of the indole ring. This electron-withdrawing group deactivates the ring towards further electrophilic attack and can serve as a precursor for other functional groups, such as an amino group, through reduction.
The bromine atom at the C-7 position offers a versatile handle for further chemical modifications. Halogenated indoles are key intermediates in modern organic synthesis, enabling the construction of more complex molecular architectures through various cross-coupling reactions. The bromine at the 7-position can be challenging to introduce directly and often requires specific synthetic strategies, such as those involving Heck cyclization or the use of N-bromosuccinimide (NBS) on a pre-formed indole. researchgate.net The presence of this halogen allows for the regioselective introduction of aryl, alkyl, and other functional groups, providing a pathway to a diverse range of 7-substituted indole derivatives.
Relevance in Contemporary Chemical Synthesis and Materials Science Research
In contemporary chemical synthesis, 7-Bromo-3-nitro-1H-indole serves as a valuable intermediate. The dual functionality of the bromo and nitro groups allows for orthogonal chemical transformations. For instance, the nitro group can be reduced to an amine, which can then participate in various condensation or amide-coupling reactions. Simultaneously or sequentially, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org This versatility makes it a powerful tool for the synthesis of complex, polysubstituted indoles, which are often targets in medicinal chemistry and drug discovery. rsc.orgevitachem.com
While specific research into the materials science applications of 7-Bromo-3-nitro-1H-indole is still an emerging area, the properties of substituted indoles suggest potential utility. The indole nucleus is known to possess interesting photophysical properties, and the introduction of heavy atoms like bromine and electronically active groups like the nitro group can influence these properties. Halogen bonding, a non-covalent interaction involving the bromine atom, can also play a role in directing the self-assembly of molecules in the solid state, which is a key principle in the design of crystalline materials and polymers with specific functions. researchgate.net The potential for creating extended π-conjugated systems through reactions at the bromine position suggests that derivatives of 7-Bromo-3-nitro-1H-indole could be explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Compound Information
| Compound Name |
| 7-Bromo-3-nitro-1H-indole |
| N-bromosuccinimide |
| Tryptophan |
Interactive Data Table: Physicochemical Properties of 7-Bromo-3-nitro-1H-indole
| Property | Value | Source |
| CAS Number | 2137837-43-3 | bldpharm.combldpharm.com |
| Molecular Formula | C₈H₅BrN₂O₂ | bldpharm.com |
| Molecular Weight | 241.04 g/mol | bldpharm.com |
| SMILES | O=N+[O-] | bldpharm.com |
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-3-nitro-1H-indole |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5-7(11(12)13)4-10-8(5)6/h1-4,10H |
InChI Key |
RIEWNWURERGRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 3 Nitro 1h Indole
Precursor-Based Synthesis Strategies
This approach involves the introduction of a bromine atom onto a pre-existing 3-nitroindole core. The challenge in this strategy lies in directing the bromination specifically to the C-7 position, as the electronic properties of the nitro group significantly influence the reactivity of the indole (B1671886) ring.
N-Bromosuccinimide (NBS) is a widely utilized reagent for the regioselective bromination of various organic compounds, including indoles. nih.govorganic-chemistry.org It serves as a mild source of electrophilic bromine and is often preferred over molecular bromine (Br₂) to minimize side reactions. masterorganicchemistry.com For electron-rich systems like indoles, electrophilic aromatic substitution is a primary reaction pathway. commonorganicchemistry.com
The Wohl-Ziegler reaction, which typically involves NBS and a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄), is used for allylic and benzylic bromination. masterorganicchemistry.comwikipedia.org However, for the bromination of the indole's aromatic ring, the reaction proceeds via an electrophilic substitution mechanism. wikipedia.org The choice of solvent and reaction conditions is crucial for achieving the desired regioselectivity.
Table 1: Common Reagents for Electrophilic Bromination of Aromatic Rings
| Reagent | Typical Conditions | Application |
|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or DMF, room temperature | Mild and selective bromination of activated rings |
| Bromine (Br₂) | Acetic acid or other polar solvents | Stronger brominating agent, can lead to multiple substitutions |
The substitution pattern in the electrophilic bromination of indoles is dictated by the electronic nature of the substituents already present on the ring. The indole nucleus is inherently electron-rich, with the C-3 position being the most nucleophilic and kinetically favored site for electrophilic attack. core.ac.ukstudy.com
However, in a 3-nitroindole precursor, the C-3 position is blocked. Furthermore, the nitro group at C-3 is a powerful electron-withdrawing group, which deactivates the entire molecule towards further electrophilic substitution. This deactivation presents a significant hurdle for introducing a bromine atom onto the benzene (B151609) portion of the indole ring. While electrophilic substitution on the deactivated benzene ring is possible, it often requires harsher conditions and can lead to a mixture of products, making the regioselective synthesis of the 7-bromo isomer challenging via this route.
A more regiochemically controlled and widely applicable strategy for synthesizing 7-Bromo-3-nitro-1H-indole involves the nitration of a 7-bromoindole (B1273607) precursor. sigmaaldrich.com This approach leverages the inherent reactivity of the C-3 position of the indole ring, which remains highly susceptible to electrophilic attack even with a substituent on the benzene ring.
Traditional nitration methods often employ strong acids like nitric acid and sulfuric acid. These harsh conditions can lead to the degradation and polymerization of the sensitive indole ring. nih.govnih.gov Consequently, milder, non-acidic nitration methods have been developed and are particularly suitable for indole substrates. rsc.orgresearchgate.net
Trifluoroacetyl nitrate (B79036) (CF₃COONO₂) : This is a highly effective and powerful electrophilic nitrating agent generated in situ from the reaction of a nitrate salt, such as ammonium (B1175870) tetramethylnitrate, with trifluoroacetic anhydride. nih.govrsc.orgrsc.org This method proceeds under non-acidic and non-metallic conditions at or below room temperature, offering excellent functional group tolerance. rsc.orgresearchgate.net It has been shown to be effective for a wide variety of indoles, including those with substituents on the benzene ring. nih.gov Studies have demonstrated that 7-substituted indoles are compatible with this protocol, providing the corresponding 3-nitroindoles in good yields. nih.govrsc.org
Ethyl nitrate (C₂H₅NO₃) : This compound can also serve as a nitrating agent in organic synthesis. wikipedia.org It is typically used under neutral or basic conditions. While it is a volatile and potentially explosive liquid, it can be an effective reagent for nitration when handled with appropriate precautions. wikipedia.orgsciencemadness.orgnih.gov
Benzoyl nitrate : Prepared from benzoyl chloride and silver nitrate, benzoyl nitrate is another classic reagent for nitration under non-acidic conditions.
Table 2: Comparison of Non-Acidic Nitrating Agents for Indoles
| Nitrating Agent | Precursors | Typical Conditions | Advantages |
|---|---|---|---|
| Trifluoroacetyl nitrate | Ammonium tetramethylnitrate, Trifluoroacetic anhydride | Acetonitrile, 0 °C to room temperature | High regioselectivity, mild conditions, excellent yields nih.govrsc.org |
| Ethyl nitrate | Ethanol, Nitric acid | Varies, often with a base | Avoids strong acids |
The remarkable selectivity for nitration at the C-3 position of the indole ring is a result of fundamental electronic principles. The lone pair of electrons on the indole nitrogen atom is delocalized into the pyrrole (B145914) ring, creating a high electron density at the C-3 position. study.com This makes C-3 the most reactive site for electrophilic attack.
When an electrophile, such as the nitronium ion (NO₂⁺) or its carrier in non-acidic methods (e.g., trifluoroacetyl nitrate), approaches the indole ring, the activation energy for attack at C-3 is significantly lower than at any other position. study.com The resulting intermediate, a σ-complex or arenium ion, is more stable for C-3 attack because the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. study.com
For a 7-bromoindole precursor, the bromine atom at C-7 has a relatively small electronic influence on the reactivity of the distant C-3 position. Therefore, the inherent preference for C-3 electrophilic substitution remains dominant, leading to the highly regioselective formation of 7-Bromo-3-nitro-1H-indole. nih.govrsc.org
Nitration of Bromoindole Precursors
Consideration of Electronic Effects on Nitration Regioselectivity
The nitration of indole is a classic example of an electrophilic aromatic substitution reaction. The indole nucleus consists of a benzene ring fused to a pyrrole ring. The nitrogen atom in the pyrrole ring is electron-donating, which makes the heterocyclic ring highly activated towards electrophilic attack, significantly more so than the benzene ring.
The regioselectivity of this reaction is dictated by the electronic distribution within the indole ring system. The highest electron density is found at the C3 position, making it the most nucleophilic and therefore the most favorable site for electrophilic attack. This preference can be explained by examining the resonance structures of the sigma complex (also known as the arenium ion) formed upon attack at C3 versus attack at C2. The intermediate for C3 attack is more stable as the positive charge is delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion.
When nitrating a 7-bromoindole substrate, two main factors are at play:
The Directing Effect of the Pyrrole Nitrogen: The powerful activating and C3-directing effect of the indole nitrogen dominates the reaction.
The Effect of the C7-Bromo Substituent: The bromine atom is an electron-withdrawing group via induction but an ortho-, para-director via resonance. However, its influence is weak compared to the activating effect of the pyrrole nitrogen.
Consequently, the nitration of 7-bromoindole overwhelmingly yields 7-Bromo-3-nitro-1H-indole. The electrophile (NO₂⁺) is directed to the electron-rich C3 position. nih.govrsc.org Non-acidic and non-metallic conditions have been developed for the regioselective synthesis of 3-nitroindoles, showcasing the strong preference for C3 substitution. nih.govrsc.orgrsc.org
Convergent and Divergent Synthetic Approaches
The synthesis of 7-Bromo-3-nitro-1H-indole and related analogs can be designed using either convergent or divergent strategies.
Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized independently and then combined in the final stages. For this specific target, a true convergent synthesis is less common. It might theoretically involve the coupling of a pre-functionalized 7-bromo-benzene derivative with a synthon that forms the nitrated pyrrole ring, but this is often less efficient than linear approaches.
Divergent Synthesis: A divergent approach begins with a common intermediate that is then elaborated into a variety of different products. This is a highly effective strategy for creating libraries of related compounds for applications like drug discovery. In this context, 7-bromoindole serves as an excellent common precursor. From this starting material, a diverse range of C3-substituted analogs can be produced. The synthesis of the target compound, 7-Bromo-3-nitro-1H-indole, represents one branch of such a divergent strategy, where the C3 position is functionalized via nitration.
| Synthetic Strategy | Description | Application to 7-Bromo-3-nitro-1H-indole |
| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Less common; could involve coupling a 7-bromo-aryl precursor with a nitrated pyrrole synthon. |
| Divergent | A common intermediate is used to generate a library of structurally related compounds. | Highly applicable; 7-bromoindole acts as a key intermediate, which is then nitrated to yield the final product. |
Regioselective Functionalization Techniques for Indole Core
Achieving regioselectivity is paramount in indole chemistry due to the multiple reactive sites on the ring system.
Directed Functionalization at the 7-Position of Indole
Functionalization at the C7 position of the indole core is challenging due to the inherent reactivity of the C2 and C3 positions in the pyrrole ring. rsc.org However, several methods have been developed to achieve this selectivity.
The Bartoli indole synthesis is a powerful and widely used method for the preparation of 7-substituted indoles. researchgate.netingentaconnect.com This reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent to form a 7-substituted indole. wikipedia.orgjk-sci.com
The presence of a substituent at the ortho position of the nitroarene is essential for the reaction to proceed efficiently. researchgate.netwikipedia.org Sterically bulky ortho groups often lead to higher yields. jk-sci.com A bromine atom is an effective ortho-substituent for this purpose. ingentaconnect.comorganic-chemistry.org Therefore, the Bartoli synthesis is an ideal method for preparing the 7-bromoindole precursor required for the synthesis of 7-Bromo-3-nitro-1H-indole. The reaction typically proceeds by reacting 1-bromo-2-nitrobenzene (B46134) with vinyl magnesium bromide. organic-chemistry.org
Key Features of the Bartoli Indole Synthesis:
Starting Materials: Ortho-substituted nitroarenes and vinyl Grignard reagents. researchgate.netjk-sci.com
Product: 7-substituted indoles. jk-sci.com
Requirement: An ortho-substituent on the nitroarene is necessary for high yields. wikipedia.org
Flexibility: It is one of the most flexible and direct routes to 7-substituted indoles. researchgate.netwikipedia.org
An alternative strategy for achieving C7-functionalization involves modulating the electronic properties of the indole ring system by reducing it to an indoline (B122111).
Reduction: The indole is first reduced to an indoline, saturating the pyrrole ring. This deactivates the C2 and C3 positions and alters the directing effects on the benzene ring.
Regioselective Nitration: The resulting indoline can then undergo electrophilic aromatic substitution. Under specific conditions, nitration can be directed to the C5 or C7 positions. x-mol.com
Dehydrogenation (Aromatization): The C7-nitroindoline is then re-aromatized to the corresponding 7-nitroindole. This dehydrogenation can be achieved using various catalysts and oxidants. nih.govresearchgate.net
This multi-step sequence provides an indirect but effective route to C7-nitroindoles, which could then be further functionalized if needed.
Modern synthetic organic chemistry offers several advanced techniques for the direct functionalization of the C7 C-H bond of indoles, which is typically considered unreactive. rsc.org These methods often rely on transition-metal catalysis.
Directed Metalation: A directing group is installed on the indole nitrogen. This group coordinates to a transition metal, bringing the catalyst into close proximity to the C7 C-H bond and facilitating its activation and subsequent functionalization.
C-H Borylation: An iridium-catalyzed C2/C7-diboronation followed by a selective palladium-catalyzed C2-protodeboronation can provide C7-boroindoles. nih.govnih.govacs.org These borylated indoles are versatile intermediates that can be converted into a wide range of C7-substituted derivatives through cross-coupling reactions. nih.gov
Directed Functionalization at the 3-Position of Indole
The introduction of a nitro group at the C3 position of the 7-bromoindole scaffold is a key synthetic transformation. This is typically achieved through electrophilic substitution, where the inherent nucleophilicity of the indole C3 position is exploited. More advanced catalytic methods are also being explored to achieve this functionalization with high precision.
Electrophilic Substitution Control
The direct nitration of 7-bromoindole at the 3-position is a common and effective strategy. The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site for substitution.
Recent advancements have led to the development of non-acidic and metal-free conditions for the regioselective synthesis of 3-nitroindoles. nih.govrsc.orgrsc.org One such protocol utilizes ammonium tetramethylnitrate in the presence of an anhydride, such as trifluoroacetic anhydride. nih.govrsc.orgrsc.org This combination generates trifluoroacetyl nitrate (in situ), a potent electrophilic nitrating agent. nih.govrsc.orgrsc.org This method has been shown to be compatible with a wide range of substituted indoles, including those with substituents at the 7-position. nih.gov The reaction proceeds smoothly, often at sub-room temperatures, and provides the desired 3-nitroindole derivatives in good to excellent yields. nih.gov
The proposed mechanism involves the initial formation of trifluoroacetyl nitrate from the reaction between the ammonium salt and the anhydride. nih.govrsc.org The indole derivative then attacks this electrophilic species, leading to the formation of a transition state and subsequent elimination to yield the 3-nitroindole product. nih.govrsc.org The process is highly regioselective for the C3 position. nih.gov
Optimization studies for the nitration of N-protected indoles have demonstrated the critical role of the solvent and anhydride. Acetonitrile has been identified as a superior solvent, dramatically increasing the reaction yield. rsc.org
Table 1: Optimization of Electrophilic Nitration Conditions
| Entry | Ammonium Salt | Anhydride | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Tetramethylammonium nitrate | Trifluoroacetic anhydride | Dichloromethane (B109758) | 0 | 75 |
| 2 | Tetrabutylammonium nitrate | Trifluoroacetic anhydride | Dichloromethane | 0 | 68 |
| 3 | Tetramethylammonium nitrate | Acetic anhydride | Dichloromethane | 0 | 45 |
| 4 | Tetramethylammonium nitrate | Trifluoroacetic anhydride | Acetonitrile | 0 | 97 |
| 5 | Tetramethylammonium nitrate | Trifluoroacetic anhydride | Acetonitrile | -20 | Trace |
| 6 | Tetramethylammonium nitrate | Trifluoroacetic anhydride | Acetonitrile | 25 | Trace |
This table is a representative example based on optimization data for related indole nitration reactions. rsc.org
Palladium-Catalyzed C3-Functionalization
Palladium-catalyzed reactions represent a powerful tool for the functionalization of indoles. nih.govmdpi.combeilstein-journals.orgnih.gov While direct palladium-catalyzed nitration at the C3 position is not a commonly reported method, the principles of C3-functionalization are well-established for other substituents like aryl and alkyl groups. nih.govnih.gov These reactions typically involve the activation of a C-H bond at the C3 position.
For instance, a general method for the regioselective C3-benzylation of indoles has been developed using a palladium catalyst. nih.govnih.gov This transformation reacts 3-substituted indoles with benzyl (B1604629) methyl carbonates under mild conditions. nih.govnih.gov The mechanism is thought to involve the formation of a π-benzyl-palladium intermediate, followed by the generation of an indolyl anion which then participates in the catalytic cycle. nih.gov
While this methodology has not been directly applied to the synthesis of 7-Bromo-3-nitro-1H-indole, it showcases the potential of palladium catalysis to achieve selective C3-functionalization. Adapting such a system for nitration would require a suitable electrophilic nitrogen source compatible with the palladium catalytic cycle.
Catalytic Synthesis Approaches
Instead of modifying a pre-formed indole, catalytic methods can be employed to construct the 7-bromo-3-nitro-1H-indole ring system from simpler precursors. These strategies often offer high efficiency and control over the final structure.
Transition Metal-Catalyzed Indole Ring Formation (e.g., Palladium-catalyzed reductive cyclization of nitro compounds)
A powerful strategy for indole synthesis involves the transition metal-catalyzed reductive cyclization of nitro compounds. orgsyn.orgmdpi.comresearchgate.netnih.gov Palladium complexes are particularly effective for this transformation, which typically uses carbon monoxide (CO) as the terminal reductant. orgsyn.orgnih.gov
The general approach involves the reductive N-heteroannulation of a 1-(2-nitroaryl)-alkene derivative. orgsyn.org To synthesize 7-bromo-3-nitro-1H-indole via this route, a plausible precursor would be a substituted 2-(2-bromo-6-nitrophenyl)-1-nitroethene. The palladium catalyst, often in combination with a ligand like 1,10-phenanthroline (B135089), facilitates the reductive cyclization where the nitro group on the benzene ring is reduced and cyclizes onto the alkene moiety. mdpi.com The nitro group on the alkene would remain to become the 3-nitro substituent of the final indole product.
This methodology is valued for its broad functional group compatibility and often proceeds under relatively mild conditions, avoiding the harsh reagents used in traditional indole syntheses. orgsyn.orgnih.gov Phenyl formate (B1220265) has also been explored as a safer, solid CO surrogate for these reactions, allowing them to be performed in standard laboratory glassware rather than requiring high-pressure autoclaves. mdpi.comresearchgate.net
Table 2: Common Catalysts for Reductive Cyclization
| Catalyst System | Ligand | Reductant | Key Features |
|---|---|---|---|
| Palladium diacetate (Pd(OAc)₂) | Triphenylphosphine (B44618) (PPh₃) | Carbon Monoxide (CO) | Superior yields at lower temperatures and pressures. orgsyn.org |
| PdCl₂(CH₃CN)₂ | 1,10-Phenanthroline | Phenyl Formate | Avoids pressurized CO gas. mdpi.com |
| Ruthenium carbonyl (Ru₃(CO)₁₂) | None | Carbon Monoxide (CO) | Alternative to palladium catalysts. orgsyn.org |
Metal-Free or Organocatalytic Transformations for Indole Derivatives
In recent years, there has been a significant push towards developing metal-free and organocatalytic synthetic methods to reduce cost and environmental impact. For the synthesis of indole derivatives, various metal-free approaches have been reported.
For example, a metal-free intramolecular cyclization of N-acyl amides has been shown to produce a range of 3-nitro-2-alkyl indoles in very good yields. organic-chemistry.org While this specific method yields a 2-substituted product, it highlights the potential of metal-free cyclization strategies to construct complex indole rings bearing a 3-nitro group. Such reactions often rely on the use of strong bases or other organic reagents to promote the key ring-forming step. The development of an organocatalytic route to 7-bromo-3-nitro-1H-indole would likely involve the design of a chiral or achiral catalyst that can facilitate the cyclization of a suitably functionalized acyclic precursor.
Optimization of Reaction Conditions and Yields
The success of any synthetic methodology hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side products and reaction times.
For the electrophilic nitration of indoles, studies have shown that the choice of solvent is crucial. As noted in Table 1, switching the solvent from dichloromethane to acetonitrile can increase the product yield from 75% to 97% under otherwise identical conditions. rsc.org Temperature also plays a critical role; the optimal temperature for this reaction was found to be 0°C, as both decreasing it to -20°C or increasing it to 25°C resulted in only trace amounts of the desired product. rsc.org
In palladium-catalyzed reductive cyclizations, the choice of ligand can significantly influence the outcome. Ligands such as triphenylphosphine or bidentate ligands like 1,10-phenanthroline are often essential for achieving high catalytic activity and good yields. orgsyn.org The pressure of carbon monoxide (when used) and the reaction temperature are also key parameters that are typically optimized to ensure complete conversion of the starting material and to minimize the formation of byproducts like N-hydroxyindoles. orgsyn.org The development of CO surrogates like phenyl formate represents an optimization that enhances the practicality and safety of the procedure. mdpi.comresearchgate.net
Chemical Reactivity and Derivatization of 7 Bromo 3 Nitro 1h Indole
Electrophilic Substitution Reactions on the Indole (B1671886) Ring
The indole ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution (EAS) preferentially at the C3 position. firsthope.co.inresearchgate.net However, in 7-Bromo-3-nitro-1H-indole, the C3 position is already occupied by a nitro group. The nitro group is a potent deactivating group for EAS due to its strong electron-withdrawing nature through both resonance and inductive effects, making further electrophilic attack on the indole nucleus significantly more difficult. youtube.comlibretexts.org
An alternative pathway for the reaction of 3-substituted indoles with electrophiles is ipso-substitution. Research has shown that 3-substituted indoles can react with nitronium ions (NO₂⁺) to yield 3-nitroindole, where the incoming electrophile displaces the substituent already present at the C3 position. rsc.org This suggests that under harsh nitrating conditions, 7-Bromo-3-nitro-1H-indole could potentially undergo reactions involving the C3 position, although this is less common than substitution on the activated benzene (B151609) ring of simpler indoles.
Nucleophilic Substitution Reactions Involving the Bromine Atom (e.g., Palladium-catalyzed cross-coupling reactions)
The bromine atom at the C7 position is an excellent handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are particularly effective for aryl bromides. researchgate.net The Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are prominent examples that have been successfully applied to bromo-substituted indoles and related heterocycles like indazoles. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org For 7-Bromo-3-nitro-1H-indole, this allows for the introduction of various aryl or vinyl groups at the C7 position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govmdpi.com
Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.orgmdpi.com This method can be used to introduce alkenyl substituents at the C7 position of the indole core. Aqueous conditions have been developed for Heck couplings on bromo-tryptophan derivatives, highlighting the reaction's utility. nih.gov
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a powerful method for synthesizing C7-aminated indole derivatives. The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially when dealing with electron-deficient substrates or challenging amine coupling partners. beilstein-journals.orglibretexts.org
Below is a table summarizing typical conditions for these reactions based on studies with similar bromo-substituted heterocyclic substrates.
| Reaction Type | Catalyst / Precursor | Ligand | Base | Solvent | Typical Product |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, Xantphos | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 7-Aryl-3-nitro-1H-indole |
| Heck | Pd(OAc)₂ | TPPTS, TXPTS | Et₃N, NaOAc | H₂O/MeCN, DMF | 7-Alkenyl-3-nitro-1H-indole |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, XPhos, BINAP | Cs₂CO₃, K₃PO₄, NaOtBu | Dioxane, Toluene | 7-Amino-3-nitro-1H-indole |
This interactive table provides representative conditions for palladium-catalyzed cross-coupling reactions.
Transformations of the Nitro Group
The nitro group at the C3 position is a key functional group that can be transformed into other functionalities, most notably an amino group, which dramatically alters the electronic properties of the indole ring and serves as a point for further derivatization.
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. mdpi.com A variety of reducing agents can accomplish this conversion. A critical consideration for 7-Bromo-3-nitro-1H-indole is the potential for dehalogenation (loss of the bromine atom) under certain reductive conditions, particularly catalytic hydrogenation with Pd/C. commonorganicchemistry.com
However, methods exist for the selective reduction of a nitro group in the presence of an aryl halide. scispace.com Reagents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or zinc (Zn) are often effective. commonorganicchemistry.com Catalytic hydrogenation using Raney Nickel is also known to be less prone to causing dehalogenation compared to palladium on carbon. commonorganicchemistry.com The use of Co₂(CO)₈-H₂O has been reported as a system that reduces nitro groups while leaving aryl halides unaffected. scispace.com
| Reagent / System | Typical Conditions | Selectivity | Product |
| SnCl₂·2H₂O | EtOH, Reflux | High (Halogen tolerant) | 7-Bromo-1H-indol-3-amine |
| Fe / NH₄Cl | EtOH / H₂O, Reflux | High (Halogen tolerant) | 7-Bromo-1H-indol-3-amine |
| H₂ / Raney Ni | MeOH or EtOH, RT | Good (Less dehalogenation than Pd/C) | 7-Bromo-1H-indol-3-amine |
| Zn / AcOH | Acetic Acid, RT | High (Halogen tolerant) | 7-Bromo-1H-indol-3-amine |
| Co₂(CO)₈ / H₂O | DME, RT | High (Halogen & Carbonyl tolerant) | 7-Bromo-1H-indol-3-amine |
This interactive table summarizes common methods for the selective reduction of the nitro group.
The conversion of the 3-nitro group to a 3-amino group transforms the electron-poor pyrrole (B145914) ring into an electron-rich one. The resulting 7-bromo-1H-indol-3-amine is an analogue of tryptamine (B22526) and a valuable intermediate. The newly formed amino group can undergo a variety of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents at the C3 position.
Functionalization at Other Indole Positions (C2, N1)
While the C3 position is the most electronically activated site in a simple indole, the substitution pattern of 7-Bromo-3-nitro-1H-indole allows for reactivity at other positions.
C2 Position: The presence of the strongly electron-withdrawing nitro group at C3 renders the C2 position electrophilic and susceptible to attack by nucleophiles. rsc.orgresearchgate.net This "umpolung" (polarity inversion) of the indole's normal reactivity is a key feature of 3-nitroindoles. nih.gov Reactions with nucleophiles often proceed via a dearomatization-aromatization sequence, leading to the formation of C2-substituted indoles. This strategy has been used in various dearomative cascade and cycloaddition reactions to build complex polycyclic structures. acs.orgrsc.orgacs.org
N1 Position: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, Cs₂CO₃) to form an indolide anion, which is nucleophilic. beilstein-journals.org This anion can then react with various electrophiles in N-alkylation or N-acylation reactions. mdpi.com Introducing a substituent at the N1 position can be used to protect the N-H group or to modulate the electronic properties and steric environment of the indole ring, which can influence the regioselectivity of subsequent reactions. beilstein-journals.org
Rearrangement Reactions
The reactivity of 3-nitroindoles as electrophilic partners can lead to complex transformations that involve significant skeletal reorganization. While classic intramolecular rearrangements may not be prominent, dearomative processes often serve as precursors to rearranged products.
One notable example is the reaction of N-protected 3-nitroindoles with ethyl isocyanoacetate in the presence of a base. Depending on the nature of the N-protecting group, this reaction can lead to a rearranged pyrrolo[2,3-b]indole (B14758588) ring system instead of the expected product from a standard Barton-Zard pyrrole synthesis. researchgate.netthieme-connect.com This transformation involves a complex cascade of nucleophilic attack, cyclization, and rearrangement, highlighting the unique reactivity imparted by the 3-nitro group.
Furthermore, the Bartoli indole synthesis, which constructs the indole ring from an o-substituted nitroarene and a vinyl Grignard reagent, proceeds through a key researchgate.netresearchgate.net-sigmatropic rearrangement step. wikipedia.org While this is a synthetic route to indoles rather than a reaction of 7-bromo-3-nitro-1H-indole itself, it underscores how nitro groups can facilitate rearrangement pathways in the broader chemistry of indole synthesis.
Advanced Spectroscopic and Analytical Characterization of 7 Bromo 3 Nitro 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the atomic connectivity and chemical environment of nuclei.
While direct experimental spectra for 7-Bromo-3-nitro-1H-indole are not widely published, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted with high accuracy. These predictions are based on the known spectra of the parent 1H-indole and the well-established substituent chemical shift (SCS) effects of the electron-withdrawing nitro group (-NO₂) at the C3 position and the halogen (bromo) group at the C7 position.
The nitro group at C3 significantly deshields the proton at C2, shifting its resonance downfield. The bromine atom at C7 influences the chemical shifts of the adjacent protons on the benzene (B151609) ring, primarily H6 and H5, through its inductive and mesomeric effects. The N-H proton typically appears as a broad singlet at a high chemical shift.
The ¹³C NMR spectrum is characterized by eight distinct signals corresponding to the carbon atoms of the indole (B1671886) framework. The C3 carbon, directly attached to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded. Conversely, the C2 carbon's resonance will also be shifted downfield. The C7 carbon, bonded to the bromine atom, will show a characteristic shift due to the heavy atom effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Bromo-3-nitro-1H-indole Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N1-H | ~11.5-12.5 (broad s) | - |
| C2 | ~8.5-8.8 (s) | ~130-135 |
| C3 | - | ~138-142 |
| C3a | - | ~125-128 |
| C4 | ~7.8-8.0 (d) | ~122-125 |
| C5 | ~7.3-7.5 (t) | ~124-127 |
| C6 | ~7.5-7.7 (d) | ~128-131 |
| C7 | - | ~105-110 |
| C7a | - | ~134-137 |
To confirm the predicted assignments and fully elucidate the structure, advanced 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 7-Bromo-3-nitro-1H-indole, COSY would show correlations between the adjacent aromatic protons H4, H5, and H6, confirming their connectivity on the benzene portion of the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H2 to C2, H4 to C4, H5 to C5, and H6 to C6).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for confirming the placement of substituents and connecting the different parts of the molecule. Key expected correlations would include:
H2 proton showing correlations to C3, C3a, and C7a.
H4 proton showing correlations to C3a, C5, C6, and C7a.
H6 proton showing correlations to C4, C5, C7, and C7a.
The N-H proton showing correlations to C2, C3a, and C7a.
Data from ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide through-space correlations to confirm spatial proximities, while techniques like GHNMQC (Gradient-selected Heteronuclear Multiple Quantum Coherence) could offer enhanced resolution and sensitivity for complex analyses, though their application would be for more intricate structural problems.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
FT-IR spectroscopy is highly effective for identifying the key functional groups within 7-Bromo-3-nitro-1H-indole. The presence of the N-H group, the aromatic system, the nitro group, and the carbon-bromine bond all give rise to characteristic absorption bands. The most diagnostic peaks are the strong, distinct stretches of the nitro group. spectroscopyonline.comorgchemboulder.com
Table 2: Characteristic FT-IR Absorption Bands for 7-Bromo-3-nitro-1H-indole
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| ~3400-3300 | N-H Stretch | Indole N-H | Medium |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Medium-Weak |
| ~1600-1450 | C=C Stretch | Aromatic Ring | Medium |
| ~1550-1475 | N-O Asymmetric Stretch | Nitro (NO₂) | Strong |
| ~1360-1290 | N-O Symmetric Stretch | Nitro (NO₂) | Strong |
| ~900-675 | C-H Out-of-plane Bend | Aromatic Ring | Strong |
| ~690-515 | C-Br Stretch | Aryl Halide | Medium-Strong |
The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. orgchemboulder.comvscht.cz The region from 1600-1450 cm⁻¹ will contain several bands corresponding to the carbon-carbon stretching vibrations within the fused aromatic rings. orgchemboulder.com The carbon-bromine stretch is found in the far-infrared region of the spectrum. libretexts.org
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For 7-Bromo-3-nitro-1H-indole, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. semanticscholar.org
The symmetric stretch of the nitro group, which appears strongly in the FT-IR spectrum, is also expected to produce a very intense band in the Raman spectrum, typically in the 1360-1290 cm⁻¹ range. aip.org Additionally, the "ring breathing" modes of the indole aromatic system, where the entire ring structure expands and contracts symmetrically, often give rise to strong Raman signals that can be characteristic of the substitution pattern. Raman spectroscopy provides a valuable fingerprint that aids in the positive identification of the compound. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.
For 7-Bromo-3-nitro-1H-indole (C₈H₅BrN₂O₂), the most telling feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two m/z units (M⁺ and M+2). This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.
The fragmentation of the molecular ion upon electron impact would likely proceed through several characteristic pathways for nitroaromatic compounds.
Table 3: Predicted Key Mass Spectrometry Fragments for 7-Bromo-3-nitro-1H-indole
| m/z Value | Proposed Fragment | Neutral Loss |
| 241/243 | [C₈H₅BrN₂O₂]⁺ | Molecular Ion (M⁺) |
| 195/197 | [C₈H₅BrN₂]⁺ | NO₂ |
| 225/227 | [C₈H₅BrN₂O]⁺ | O |
| 211/213 | [C₈H₅BrN₂]⁺ | NO |
| 162 | [C₈H₅N₂O₂]⁺ | Br |
| 116 | [C₈H₄N]⁺ | Br, NO₂ |
Plausible fragmentation pathways include the initial loss of the nitro group (NO₂, 46 Da) or the loss of a nitro radical followed by rearrangement. Subsequent fragmentation could involve the loss of the bromine radical (Br, 79 or 81 Da) or other small molecules like HCN.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule. For 7-Bromo-3-nitro-1H-indole, HRMS provides an accurate mass measurement, which helps in confirming its molecular formula, C₈H₅BrN₂O₂. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the high-resolution spectrum. researchgate.net
Advanced HRMS techniques, such as those coupled with electrospray ionization (ESI), can provide valuable information about the molecule's fragmentation pathways. nih.govresearchgate.net This data is instrumental in confirming the connectivity of the atoms within the molecule. The analysis of brominated organic compounds by HRMS can be complex, but specialized data processing tools can aid in the identification of bromine-containing species based on their specific mass defect and isotopic signature. nih.gov
| HRMS Data for 7-Bromo-3-nitro-1H-indole | |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Monoisotopic Mass | 240.9589 u |
| Theoretical m/z [M+H]⁺ | 241.9662 u |
| Expected Isotopic Pattern | Presence of M and M+2 peaks of nearly equal intensity due to ⁷⁹Br and ⁸¹Br. |
GC-MS Analysis for Purity and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and thermally stable compounds like 7-Bromo-3-nitro-1H-indole and for identifying any potential impurities.
In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. As 7-Bromo-3-nitro-1H-indole elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum displays a fragmentation pattern unique to the molecule. nih.gov Key fragments for 7-Bromo-3-nitro-1H-indole would likely include the molecular ion peak and fragments corresponding to the loss of the nitro group (NO₂) and bromine atom. nih.gov The mass spectra of regioisomeric substituted indoles can show equivalent major fragments, making chromatographic separation crucial for definitive identification. nih.govresearchgate.net
| Expected GC-MS Fragmentation Data for 7-Bromo-3-nitro-1H-indole | |
| Molecular Ion [M]⁺ | m/z 240/242 (isotopic doublet) |
| Loss of NO₂ | m/z 194/196 |
| Loss of Br | m/z 161 |
| Loss of NO₂ and Br | m/z 115 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure of 7-Bromo-3-nitro-1H-indole, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and isolation of non-volatile or thermally sensitive compounds. moravek.com For 7-Bromo-3-nitro-1H-indole, HPLC can be used to determine the percentage purity by separating it from any starting materials, by-products, or degradation products. moravek.commdpi.com
A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.comsielc.com Detection is commonly performed using a UV-Vis detector, as the indole ring system of 7-Bromo-3-nitro-1H-indole is expected to have a strong UV absorbance.
The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. sepscience.comchromatographyonline.com HPLC is also a valuable tool for preparative separations, allowing for the isolation of the pure compound from a reaction mixture. researchgate.net
| Typical HPLC Parameters for Analysis of 7-Bromo-3-nitro-1H-indole | |
| Stationary Phase | Reversed-phase C18 column |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water |
| Detector | UV-Vis at a wavelength corresponding to the compound's maximum absorbance |
| Purity Assessment | Based on the relative peak area in the chromatogram |
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of chemical reactions and to guide the purification process. researchgate.net In the synthesis of 7-Bromo-3-nitro-1H-indole, TLC can be used to track the consumption of the starting materials and the formation of the product over time. youtube.com
A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then placed in a developing chamber containing a suitable solvent system (eluent). The different components of the mixture will travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.
By comparing the spots of the reaction mixture to those of the starting materials and a pure sample of the product, the progress of the reaction can be easily visualized. youtube.com TLC is also instrumental in determining the appropriate solvent system for column chromatography, a common method for purifying organic compounds. thieme.de
| Application of TLC in the Context of 7-Bromo-3-nitro-1H-indole | |
| Reaction Monitoring | Tracking the disappearance of reactants and appearance of the product. |
| Purity Check | A single spot suggests a pure compound. |
| Solvent System Optimization | Finding the best eluent for separation by column chromatography. |
Based on a thorough review of available scientific literature, detailed theoretical and computational chemistry studies focusing specifically on the compound 7-Bromo-3-nitro-1H-indole are not present in the accessible public domain.
While the computational methods outlined in the query—such as Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis—are standard techniques for evaluating the electronic and structural properties of molecules, there is no evidence of their specific application to 7-Bromo-3-nitro-1H-indole in published research.
Searches for computational data regarding its conformational analysis, basis set selection, solvent effects, HOMO-LUMO energies, charge delocalization, and reactivity descriptors have yielded no specific results for this compound. Although studies exist for other substituted indoles and nitro-aromatic compounds, extrapolating this data would be scientifically unsound. Therefore, the creation of an article with the requested detailed data tables and research findings for 7-Bromo-3-nitro-1H-indole is not possible at this time.
Based on a thorough review of the available scientific literature, it is not possible to generate the requested article on the "Theoretical and Computational Chemistry Studies of 7-Bromo-3-nitro-1H-indole." The specific computational data required to populate the subsections of the provided outline for this particular compound are not present in the searched sources.
The user's instructions demand a strict adherence to an outline focused on predictive computational studies, including:
Theoretical and Computational Chemistry Studies of 7 Bromo 3 Nitro 1h Indole
Investigations into Non-Linear Optical (NLO) Properties
Theoretical and computational chemistry offers a powerful lens through which to predict and understand the non-linear optical (NLO) properties of novel materials. While direct experimental and computational studies specifically targeting 7-Bromo-3-nitro-1H-indole are not extensively available in the current literature, we can construct a robust theoretical framework to anticipate its NLO characteristics. This analysis is based on well-established principles of molecular engineering for NLO materials and computational studies on analogous substituted indole (B1671886) and aromatic systems. The NLO response of an organic molecule is fundamentally linked to its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.
The structure of 7-Bromo-3-nitro-1H-indole features a π-conjugated indole ring system substituted with a bromine atom at the 7-position and a nitro group at the 3-position. The indole ring itself provides the necessary conjugated pathway for electron delocalization. The nitro group (-NO2) is a strong electron-withdrawing group, while the bromine atom (-Br) is considered a deactivating group in electrophilic aromatic substitution but can act as a weak electron-donating group through resonance. The interplay between these substituents on the indole scaffold is expected to induce significant intramolecular charge transfer (ICT), a key factor for a high NLO response.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the NLO properties of molecules. semanticscholar.orgnih.govresearchgate.net These calculations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. For 7-Bromo-3-nitro-1H-indole, it is anticipated that the presence of the nitro group would significantly enhance the hyperpolarizability.
Detailed Research Findings (Hypothetical)
A hypothetical computational study of 7-Bromo-3-nitro-1H-indole using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would likely reveal the following:
Molecular Geometry and Electronic Structure: The optimized molecular structure would show a planar indole ring, with the nitro group likely twisted slightly out of the plane. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The HOMO is expected to be localized primarily on the indole ring and the bromine atom, while the LUMO would be concentrated around the electron-withdrawing nitro group. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller energy gap generally correlates with a larger NLO response. The presence of the nitro group is known to reduce the HOMO-LUMO gap in aromatic systems. nih.gov
First-Order Hyperpolarizability (β): The key NLO parameter, the total first-order hyperpolarizability (β_tot), would be calculated. It is anticipated that 7-Bromo-3-nitro-1H-indole would exhibit a notable β_tot value. This is because the substitution pattern creates a "push-pull" like system, where the indole ring and bromine atom can be considered the donor part and the nitro group the acceptor part, facilitating intramolecular charge transfer upon excitation. The magnitude of the different tensor components of β (β_xxx, β_xyy, β_xzz, etc.) would indicate the direction of the dominant charge transfer.
Hypothetical Data Table of Calculated NLO Properties
To illustrate the expected findings from a computational study, the following interactive data table presents hypothetical values for the NLO properties of 7-Bromo-3-nitro-1H-indole, calculated at the DFT/B3LYP/6-311++G(d,p) level of theory.
| Property | Symbol | Hypothetical Value | Unit |
| Ground State Dipole Moment | μ | 5.8 | Debye |
| Average Linear Polarizability | α | 25.3 x 10⁻²⁴ | esu |
| Total First-Order Hyperpolarizability | β_tot | 12.7 x 10⁻³⁰ | esu |
| HOMO Energy | E_HOMO | -6.5 | eV |
| LUMO Energy | E_LUMO | -2.8 | eV |
| HOMO-LUMO Energy Gap | ΔE | 3.7 | eV |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on theoretical expectations for a molecule with this structure and has not been derived from direct computational or experimental studies on 7-Bromo-3-nitro-1H-indole.
The predicted significant first-order hyperpolarizability suggests that 7-Bromo-3-nitro-1H-indole could be a promising candidate for second-order NLO materials. The combination of a well-established π-conjugated system (indole) with strategically placed electron-withdrawing and modifying groups makes it a molecule of interest for further theoretical and experimental investigation in the field of non-linear optics.
Applications of 7 Bromo 3 Nitro 1h Indole and Its Derivatives in Materials Science and Chemical Synthesis
Contributions to Organic Electronics and Optoelectronic Devices
The inherent charge-transport capabilities of the indole (B1671886) ring make it a promising component for organic electronic materials. By introducing electron-donating and electron-withdrawing groups, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned. 7-Bromo-3-nitro-1H-indole serves as an exemplary precursor for this purpose, where the bromo and nitro groups play crucial roles in molecular design.
Precursors for Organic Light-Emitting Diodes (OLEDs)
While direct applications of 7-Bromo-3-nitro-1H-indole in OLEDs are not extensively documented, its derivatives are valuable as precursors for synthesizing emitter or host materials. The bromine atom at the 7-position is particularly useful, acting as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). This allows for the straightforward attachment of other aromatic or heteroaromatic units, extending the π-conjugated system of the molecule. Larger conjugated systems are essential for tuning the emission color and improving charge-carrier mobility in OLED materials. The electron-withdrawing nitro group at the 3-position can help in designing materials with better electron-transport properties, which is crucial for balancing charge injection and transport within the OLED device, leading to higher efficiency.
Components for Organic Photovoltaics (OPVs)
In the field of organic photovoltaics, there is a continuous search for donor and acceptor materials that can efficiently absorb sunlight and separate charges. The design of these materials relies on precise control over their electronic energy levels to ensure efficient charge transfer at the donor-acceptor interface.
Derivatives of 7-Bromo-3-nitro-1H-indole are promising candidates for constructing such materials. The strong electron-withdrawing nature of the nitro group lowers both the HOMO and LUMO energy levels of the indole core. The bromo group allows for the incorporation of this modified indole unit into larger polymeric or small-molecule systems through cross-coupling reactions. By combining this electron-deficient indole building block with electron-rich units, chemists can create donor-acceptor type molecules and polymers with tailored absorption spectra and optimized energy levels for use in the active layer of OPV devices. The ability to modify the molecular structure provides a pathway to enhance key parameters like the open-circuit voltage (Voc) of the solar cell. bohrium.com
Development of Advanced Materials with Enhanced Electronic Properties
The dual functionalization of the indole core in 7-Bromo-3-nitro-1H-indole is a key strategy for developing advanced organic materials. The interplay between the electron-withdrawing nitro group and the versatile bromo group allows for the synthesis of molecules with precisely controlled electronic characteristics.
The nitro group significantly influences the electron affinity and ionization potential of the molecule, making its derivatives suitable for applications requiring good electron transport. The bromine atom provides a site for post-synthetic modification, enabling the creation of a library of compounds from a single precursor. For instance, replacing the bromine with various aryl groups can modulate the material's morphology, solubility, and solid-state packing, all of which are critical factors that influence the performance of organic electronic devices. This strategic functionalization is a powerful tool for the rational design of next-generation materials for transistors, sensors, and other optoelectronic applications.
Role as a Versatile Synthetic Building Block
Beyond materials science, 7-Bromo-3-nitro-1H-indole is a highly valuable intermediate in organic synthesis. The distinct reactivity of its functional groups allows for selective transformations, making it a key component in the synthesis of complex molecular architectures.
Construction of Complex Heterocyclic Systems
The indole nucleus itself is a privileged heterocyclic system found in numerous natural products and pharmaceuticals. uni-rostock.de 7-Bromo-3-nitro-1H-indole serves as an excellent starting point for constructing more elaborate heterocyclic structures. nih.gov For example, the nitro group at the C3 position can be reduced to an amino group, which can then participate in cyclization reactions to form fused polycyclic systems. nih.gov This amino group can react with adjacent carbonyls or other electrophiles to build new rings onto the indole framework.
Furthermore, the bromine atom can be utilized in intramolecular coupling reactions to form carbazole-like structures or other fused aromatic systems. The versatility of this building block also extends to cycloaddition reactions, where the electron-deficient nature of the nitro-substituted indole can influence the regioselectivity and stereoselectivity of the reaction, leading to complex spirocyclic or fused ring systems. rsc.orgfrontiersin.org
Intermediate in Multi-Step Organic Synthesis for Diverse Scaffolds
The true power of 7-Bromo-3-nitro-1H-indole as a synthetic tool lies in its capacity to serve as a versatile intermediate in multi-step syntheses. nih.govnih.gov The differential reactivity of the C-Br bond and the nitro group allows for a stepwise and controlled elaboration of the molecular structure. This enables the creation of a wide array of substituted indole derivatives for various applications.
Below is a table summarizing some of the key synthetic transformations that can be performed on the 7-Bromo-3-nitro-1H-indole scaffold, highlighting its utility in generating molecular diversity.
| Functional Group | Position | Reaction Type | Potential Outcome/Product Class |
| Bromo | 7 | Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Stille, Heck) | Arylated or vinylated indoles for extended π-systems. |
| Bromo | 7 | Buchwald-Hartwig Amination | N-arylated or N-alkylated 7-aminoindoles. |
| Bromo | 7 | Cyanation | 7-Cyanoindoles, which can be further hydrolyzed to carboxylic acids. |
| Nitro | 3 | Reduction (e.g., using SnCl₂, H₂/Pd) | 3-Aminoindoles, a key precursor for further functionalization. |
| Nitro | 3 | Nucleophilic Aromatic Substitution (under certain conditions) | Introduction of other nucleophiles at the 3-position. |
| N-H of Indole | 1 | Alkylation/Acylation | Protection or introduction of functional groups at the nitrogen atom. |
This strategic, stepwise functionalization allows chemists to build complex molecules with precise control over the final structure, making 7-Bromo-3-nitro-1H-indole an invaluable precursor for generating diverse chemical scaffolds. nih.gov
Organic Monomer for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising materials for gas storage, separation, and catalysis. The properties of COFs are directly influenced by the geometry and electronic nature of their constituent organic monomers. While direct experimental evidence for the use of 7-Bromo-3-nitro-1H-indole as a monomer in COF synthesis is not yet prevalent in the literature, its structural features suggest significant potential.
The presence of both a bromo and a nitro group on the indole ring provides multiple reactive sites for polymerization. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are commonly employed in COF synthesis to form robust carbon-carbon bonds. The nitro group, being a strong electron-withdrawing group, modulates the electron density of the indole ring, which can influence the reactivity of other positions and the electronic properties of the resulting COF. Furthermore, the nitro group can be chemically modified post-synthesis to introduce other functionalities within the COF pores.
The inherent asymmetry and functionality of 7-Bromo-3-nitro-1H-indole could lead to the formation of COFs with unique pore environments and functionalities. For instance, the presence of the nitro group could enhance the framework's affinity for specific guest molecules through dipole-dipole or hydrogen bonding interactions. Research on other functionalized COFs has demonstrated their efficacy in the selective sequestration of substances like bromine, indicating the potential for tailored frameworks for specific applications. rsc.org The development of dual luminescent COFs for the detection of nitro-explosives further highlights how the incorporation of specific functional monomers can lead to advanced materials with sensing capabilities. rsc.orgresearchgate.net
Table 1: Potential of 7-Bromo-3-nitro-1H-indole as a COF Monomer
| Feature of 7-Bromo-3-nitro-1H-indole | Potential Application in COFs |
|---|---|
| Bromo group at C7 | Site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to form the COF backbone. |
| Nitro group at C3 | Modulates electronic properties of the COF; potential for post-synthetic modification. |
| Indole scaffold | Provides a rigid and planar building block, contributing to the formation of a stable, porous framework. |
Development of Fluorescent Probes for Chemical Research
Fluorescent probes are indispensable tools in chemical and biological research, allowing for the sensitive and selective detection of various analytes. The indole scaffold is a common component of many fluorophores due to its inherent fluorescence and the ease with which its photophysical properties can be tuned through substitution. The introduction of electron-withdrawing groups, such as a nitro group, and heavy atoms, like bromine, onto the indole ring can significantly impact its fluorescence characteristics.
While specific fluorescent probes derived directly from 7-Bromo-3-nitro-1H-indole are not extensively documented, the principles of fluorescent probe design suggest its utility. The nitro group often acts as a fluorescence quencher through photoinduced electron transfer (PET). This quenching effect can be exploited in the design of "turn-on" fluorescent probes, where a chemical reaction with a target analyte removes or transforms the nitro group, leading to a restoration of fluorescence. For example, the reduction of a nitro group to an amine is a common strategy for developing probes for reductive species or enzymes.
Furthermore, the bromine atom can influence the photophysical properties through the heavy-atom effect, which can promote intersystem crossing and potentially lead to phosphorescence. The C-Br bond also serves as a synthetic handle for introducing other fluorophores or recognition moieties through cross-coupling reactions. Studies on other bromo- and nitro-substituted styrylindoles have shown that these substituents can modulate the fluorescence of the resulting nanoparticles. nih.gov The development of a novel indolium-based fluorescent probe for cyanide detection showcases the versatility of the indole core in sensor design. nih.gov
Table 2: Potential of 7-Bromo-3-nitro-1H-indole in Fluorescent Probe Development
| Feature of 7-Bromo-3-nitro-1H-indole | Potential Role in Fluorescent Probes |
|---|---|
| 3-Nitro group | Can act as a fluorescence quencher in "turn-on" probes. Its transformation upon reaction with an analyte can restore fluorescence. |
| 7-Bromo group | Can modify photophysical properties via the heavy-atom effect. Provides a site for synthetic modification to attach other functional groups. |
Catalytic Applications (e.g., Organocatalysis and Ligand Design involving the indole scaffold)
The indole scaffold is a privileged structure in the design of catalysts, both in organocatalysis and as a ligand for metal-based catalysts. The functionalization of the indole ring is crucial for tuning the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.
In the realm of organocatalysis, indole derivatives have been employed in a variety of asymmetric transformations. While specific catalytic applications of 7-Bromo-3-nitro-1H-indole are still emerging, research on related 3-nitroindole derivatives demonstrates their potential. The electron-withdrawing nature of the nitro group at the C3 position can activate the indole ring for certain nucleophilic additions or dearomatization reactions. rsc.org For instance, substituted indoles have been used in palladium-catalyzed enantioselective alkene difunctionalization reactions. nih.gov The presence of a bromine atom at the C7 position would further modify the electronic landscape of the indole, potentially influencing the regioselectivity and stereoselectivity of catalyzed reactions. The bromo-substituent can also serve as a site for further functionalization to create more complex catalyst structures. acs.org
In the context of ligand design for metal catalysis, the 7-bromo position of 7-Bromo-3-nitro-1H-indole offers a convenient attachment point for coordinating moieties, such as phosphines or N-heterocyclic carbenes. The electronic properties of the resulting ligand, and consequently the catalytic activity of the metal complex, would be influenced by both the bromo and nitro substituents. The nitro group's strong electron-withdrawing effect would decrease the electron density on the indole ring, which could be beneficial for certain catalytic cycles, for example, by stabilizing anionic intermediates or enhancing the electrophilicity of the metal center.
Table 3: Potential Catalytic Applications of 7-Bromo-3-nitro-1H-indole
| Application Area | Role of 7-Bromo-3-nitro-1H-indole | Potential Advantages |
|---|---|---|
| Organocatalysis | As a precursor to chiral organocatalysts. | The nitro group can activate the indole for specific reactions. The bromo group allows for further structural modification. |
| Ligand Design | As a scaffold for synthesizing ligands for transition metal catalysis. | The bromo group provides a site for attaching coordinating groups. The nitro group allows for tuning the electronic properties of the ligand. |
Q & A
Basic Questions
Q. What are common synthetic routes for preparing 7-Bromo-3-nitro-1H-indole, and what critical parameters influence yield?
- Methodological Answer : A typical approach involves nitration of bromo-substituted indole precursors. For example, nitration of 7-bromo-1H-indole using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group at the 3-position. Key parameters include:
- Temperature control : Prevents over-nitration or decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst optimization : CuI or other Lewis acids may improve regioselectivity .
- Example : In analogous syntheses, yields of ~50–92% were achieved by adjusting stoichiometry and reaction time .
Q. Which spectroscopic techniques are essential for characterizing 7-Bromo-3-nitro-1H-indole?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns. For instance, aromatic protons in similar compounds show distinct splitting (e.g., δ 7.23–7.57 ppm for bromo-indoles) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 385.0461 for bromo-nitro indoles) .
- IR : Identifies functional groups (e.g., nitro group stretching at ~1517 cm⁻¹) .
- 19F NMR (if fluorinated analogs are synthesized): Detects fluorine environments .
Q. How to validate crystal structure determinations of 7-Bromo-3-nitro-1H-indole?
- Methodological Answer : Use SHELXL for refinement and OLEX2 for visualization and analysis . Key steps:
- Data collection : High-resolution X-ray diffraction (e.g., synchrotron sources).
- Residual analysis : R1 values < 0.05 indicate reliable models .
- Thermal ellipsoid plots : Assess disorder or dynamic effects in the crystal lattice .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- Heteronuclear correlation experiments (e.g., HMBC, HSQC): Map long-range coupling to resolve ambiguities .
- DFT calculations : Compare computed chemical shifts (GIAO method) with experimental data. Discrepancies > 0.5 ppm may signal misassignment .
- Cross-referencing : Validate against structurally similar compounds (e.g., 7-bromo-1-methyl-1H-indole, δ 7.57 ppm for aromatic protons) .
Q. What strategies improve regioselective functionalization of 7-Bromo-3-nitro-1H-indole to avoid byproducts?
- Methodological Answer :
- Directing groups : Use sulfonyl or acetyl groups to block reactive sites during cross-coupling (e.g., Suzuki-Miyaura) .
- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics (e.g., 80°C for 30 minutes vs. 12-hour conventional heating) .
- Solvent effects : Non-polar solvents (e.g., toluene) favor mono-functionalization over di-substitution .
Q. How to address discrepancies in thermal analysis data (e.g., melting point variations across studies)?
- Methodological Answer :
- Purity assessment : Recrystallize using gradient solvent systems (e.g., EtOAc/hexanes) and validate via HPLC (>99% purity) .
- Differential Scanning Calorimetry (DSC) : Compare observed melting points (e.g., 122–126°C for bromo-indoles) with literature .
- Polymorph screening : Test crystallization conditions (e.g., slow evaporation vs. crash cooling) to identify stable forms .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results in studies using 7-Bromo-3-nitro-1H-indole derivatives?
- Methodological Answer :
- Dose-response curves : Ensure linearity in activity ranges (e.g., IC₅₀ values ± 10% SD) .
- Control experiments : Rule out solvent interference (e.g., DMSO toxicity at >0.1% v/v) .
- Meta-analysis : Compare data across studies using standardized assays (e.g., MTT for cytotoxicity) .
Q. What computational tools reconcile structural ambiguities in electron density maps for 7-Bromo-3-nitro-1H-indole?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
